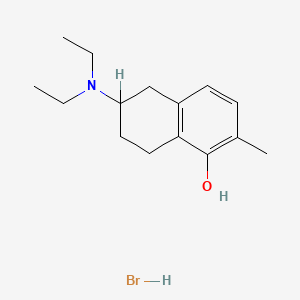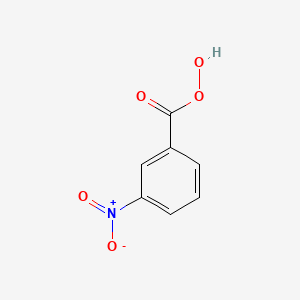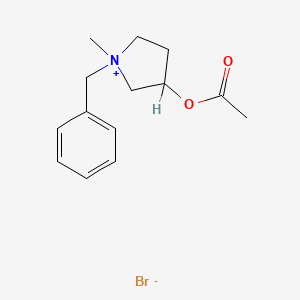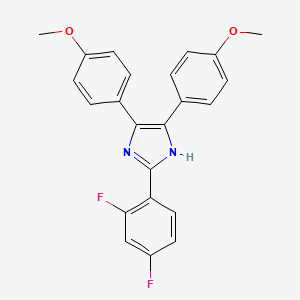
pyridine-3-carboxylic acid- 2-aminoethanol(1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pyridine-3-carboxylic acid- 2-aminoethanol(1:1) is a compound formed by the reaction of nicotinic acid (also known as niacin or vitamin B3) with monoethanolamine. Nicotinic acid is an essential nutrient that plays a crucial role in the human body, particularly in the metabolism of carbohydrates, fats, and proteins. Monoethanolamine is an organic compound that combines the properties of both amines and alcohols, making it a versatile chemical in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid monoethanolamine salt typically involves the neutralization reaction between nicotinic acid and monoethanolamine. The reaction is carried out in an aqueous medium, where nicotinic acid is dissolved in water and monoethanolamine is added gradually under constant stirring. The reaction is exothermic, and the temperature is maintained at around 25-30°C to ensure complete neutralization. The resulting solution is then evaporated to obtain the solid salt.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid monoethanolamine salt follows a similar process but with larger quantities and more controlled conditions. The reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity. The final product is then dried and packaged for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: pyridine-3-carboxylic acid- 2-aminoethanol(1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms of nicotinic acid.
Substitution: The amine group in monoethanolamine can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various nicotinic acid derivatives, which have different applications in pharmaceuticals and industrial processes.
Wissenschaftliche Forschungsanwendungen
pyridine-3-carboxylic acid- 2-aminoethanol(1:1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various nicotinic acid derivatives.
Biology: The compound is studied for its role in cellular metabolism and its potential therapeutic effects.
Medicine: Nicotinic acid derivatives are used in the treatment of hyperlipidemia and other metabolic disorders.
Industry: The compound is used in the production of cosmetics, detergents, and other industrial products.
Wirkmechanismus
The mechanism of action of nicotinic acid monoethanolamine salt involves its conversion to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) in the body. These coenzymes play a crucial role in redox reactions and energy metabolism. The compound also acts on specific receptors, such as the G-protein-coupled receptor GPR109A, which mediates its lipid-lowering effects.
Vergleich Mit ähnlichen Verbindungen
pyridine-3-carboxylic acid- 2-aminoethanol(1:1) can be compared with other similar compounds, such as:
Nicotinamide: Another form of vitamin B3, which is used in similar applications but has different pharmacokinetic properties.
Inositol Hexanicotinate: A form of nicotinic acid that is used as a dietary supplement with a slower release profile.
Nicotinic Acid Riboside: A derivative that is studied for its potential anti-aging effects.
Uniqueness: pyridine-3-carboxylic acid- 2-aminoethanol(1:1) is unique due to its combination of nicotinic acid and monoethanolamine, which provides it with distinct chemical and biological properties. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
3570-15-8 |
|---|---|
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
2-hydroxyethylazanium;pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2.C2H7NO/c8-6(9)5-2-1-3-7-4-5;3-1-2-4/h1-4H,(H,8,9);4H,1-3H2 |
InChI-Schlüssel |
GDOCJYOSJSADCJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)O.C(CO)N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)[O-].C(CO)[NH3+] |
Key on ui other cas no. |
3570-15-8 |
Synonyme |
neopeviton nicotinic acid, 2-aminoethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(6aR,9S,10S)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B1213483.png)












